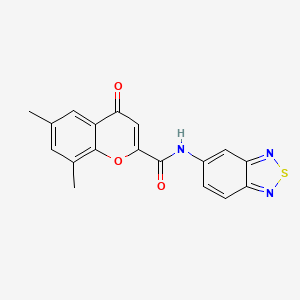
N-(2,1,3-benzothiadiazol-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,1,3-benzothiadiazol-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: is a complex organic compound that features a benzothiadiazole moiety linked to a chromene structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,1,3-benzothiadiazol-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide typically involves multiple steps:
Formation of the Benzothiadiazole Moiety: The benzothiadiazole ring can be synthesized through the cyclization of o-phenylenediamine with sulfur and nitrous acid.
Chromene Synthesis: The chromene structure can be synthesized via the Pechmann condensation, which involves the reaction of phenols with β-ketoesters in the presence of acid catalysts.
Coupling Reaction: The final step involves coupling the benzothiadiazole moiety with the chromene structure through an amide bond formation. This can be achieved using coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as recrystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the benzothiadiazole moiety, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups in the chromene structure, potentially converting them to alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) and nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Aplicaciones Científicas De Investigación
N-(2,1,3-benzothiadiazol-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: has several applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as an anti-cancer agent due to its ability to interact with DNA and inhibit cell proliferation.
Materials Science: It is explored for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), due to its unique electronic properties.
Biological Studies: The compound is used in biological assays to study enzyme inhibition and protein interactions.
Industrial Applications: It can be used as a precursor for the synthesis of more complex molecules in the pharmaceutical and agrochemical industries.
Mecanismo De Acción
The mechanism of action of N-(2,1,3-benzothiadiazol-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide involves its interaction with various molecular targets:
DNA Intercalation: The compound can intercalate into DNA, disrupting the replication process and leading to cell death.
Enzyme Inhibition: It can inhibit key enzymes involved in cellular metabolism, such as topoisomerases, which are essential for DNA replication and repair.
Signal Transduction Pathways: The compound may affect signal transduction pathways by modulating the activity of kinases and phosphatases.
Comparación Con Compuestos Similares
N-(2,1,3-benzothiadiazol-5-yl)-6,8-dimethyl-4-oxo-4H-chromene-2-carboxamide: can be compared with other benzothiadiazole and chromene derivatives:
Benzothiadiazole Derivatives: Compounds like N-(2,1,3-benzothiadiazol-5-yl)-2-chloroacetamide and N-(2,1,3-benzothiadiazol-5-yl)-2-furamide share the benzothiadiazole core but differ in their substituents, leading to variations in their chemical and biological properties
Chromene Derivatives: Compounds such as and have similar chromene structures but differ in their functional groups, affecting their reactivity and applications.
The uniqueness of This compound lies in its combined benzothiadiazole and chromene moieties, which confer distinct electronic and steric properties, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C18H13N3O3S |
|---|---|
Peso molecular |
351.4 g/mol |
Nombre IUPAC |
N-(2,1,3-benzothiadiazol-5-yl)-6,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C18H13N3O3S/c1-9-5-10(2)17-12(6-9)15(22)8-16(24-17)18(23)19-11-3-4-13-14(7-11)21-25-20-13/h3-8H,1-2H3,(H,19,23) |
Clave InChI |
ASMXYUZQKPHRDF-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C2C(=C1)C(=O)C=C(O2)C(=O)NC3=CC4=NSN=C4C=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(E)-2-(2-methoxyphenyl)ethenyl]-5-[4-(naphthalen-1-ylacetyl)piperazin-1-yl]-1,3-oxazole-4-carbonitrile](/img/structure/B14982202.png)
![1-[(2-fluorobenzyl)sulfonyl]-N-(3-methylbutyl)piperidine-4-carboxamide](/img/structure/B14982204.png)
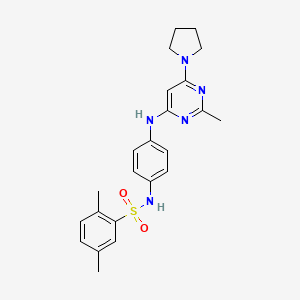
![2-ethoxy-N-[1-(4-methylbenzyl)-1H-pyrazol-5-yl]benzamide](/img/structure/B14982232.png)
![2-(3,5-dimethylphenoxy)-N-[3-(4-ethoxy-3-methoxyphenyl)-1,2,4-thiadiazol-5-yl]acetamide](/img/structure/B14982237.png)
![2-(4-methoxybenzyl)-7-(2-methoxyphenyl)-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14982238.png)
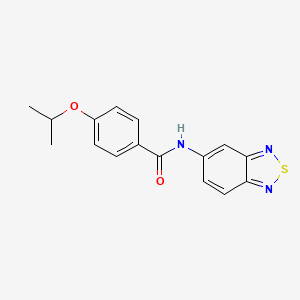
![methyl 2-[({[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetyl)amino]benzoate](/img/structure/B14982247.png)
![2-[(4-methylbenzyl)sulfanyl]-5-[(4-methylphenyl)sulfanyl]-N-(pyridin-3-yl)pyrimidine-4-carboxamide](/img/structure/B14982248.png)
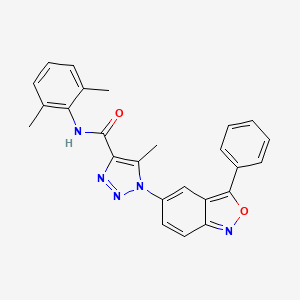
![7-(2,4-dimethylphenyl)-8,9-dimethyl-2-(3-methylphenyl)-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B14982261.png)
![4-(4-cyano-5-{[2-(3,4-dimethoxyphenyl)ethyl]amino}-1,3-oxazol-2-yl)-N,N-dimethylbenzenesulfonamide](/img/structure/B14982265.png)
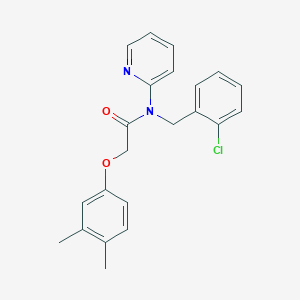
![N-[2-(azepan-1-yl)-2-(thiophen-2-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B14982294.png)
